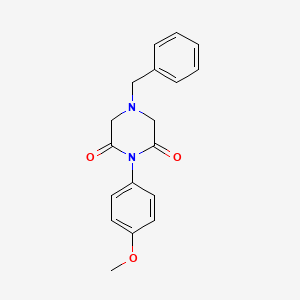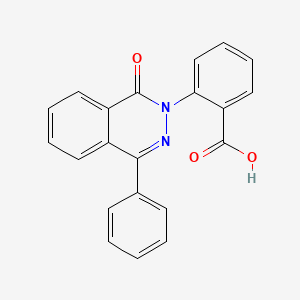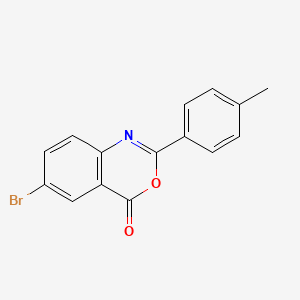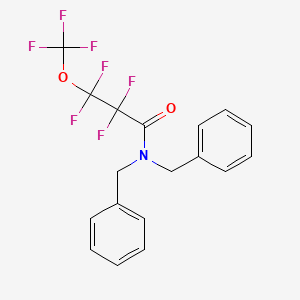![molecular formula C17H15N5O3S B5521016 3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5521016.png)
3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the formation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, which can be achieved through multiple steps involving cyclization, substitution, and condensation reactions. A study by Zhao et al. (2012) discusses the synthesis of similar compounds with the 3,4,5-trimethoxyphenyl moiety, which may share some synthetic pathways with the compound of interest (Zhao et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For instance, the work by Nanjunda-Swamy et al. (2005) on a closely related compound provides insights into the crystal structure, which can help understand the molecular geometry, bond lengths, and angles relevant to the compound (Nanjunda-Swamy et al., 2005).
Scientific Research Applications
Anticancer Activity
A series of compounds including "3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" derivatives have been synthesized and evaluated for their anticancer properties. Preliminary bioassay results indicated that certain derivatives exhibited stronger cytotoxicity than Doxorubicin against HepG2 cell lines, suggesting a potential for antitumor activity against various cancer types (Peiliang Zhao et al., 2012).
Biological and Pharmacological Properties
The thiadiazole nucleus, known for its antimicrobial, anti-inflammatory, antituberculosis, antihypertensive, and anticancer activities, forms the core of many compounds with triazolo and thiadiazole moieties. A study on the synthesis of novel 3-(4-pyridinyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles highlighted the simplicity and potential biological activities of such compounds (A. Mobinikhaledi et al., 2011).
Antimicrobial and Insecticidal Activities
Research has shown that derivatives of the "3-(2-pyridinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" compound exhibit significant antimicrobial and insecticidal activities. For instance, certain synthesized heterocycles incorporating a thiadiazole moiety demonstrated potent insecticidal effects against the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017).
Antioxidant Properties
Studies also reveal that some triazolo-thiadiazole derivatives possess significant antioxidant properties, as evaluated through various radical scavenging methods. These findings suggest the potential of these compounds in developing therapeutic agents with antioxidant capabilities (D. Sunil et al., 2010).
Antihypertensive and Diuretic Activities
Moreover, the synthesis of novel compounds incorporating the triazolo[4,3-a]pyrimidine moiety has been explored for their antihypertensive and diuretic activities, offering insights into potential applications in cardiovascular disease management (K. A. Ali et al., 2011).
properties
IUPAC Name |
3-pyridin-2-yl-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-23-12-8-10(9-13(24-2)14(12)25-3)16-21-22-15(19-20-17(22)26-16)11-6-4-5-7-18-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFDAQDVLPTKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5520943.png)
![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B5520947.png)




![2-[(1H-benzimidazol-2-ylamino)methyl]-4-bromophenol](/img/structure/B5521003.png)
![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)